molecular formula C22H32O B116773 (E,E)-Farnesol Benzyl Ether CAS No. 56506-81-1

(E,E)-Farnesol Benzyl Ether

Cat. No.: B116773
CAS No.: 56506-81-1
M. Wt: 312.5 g/mol
InChI Key: JOBLEVIKIVYYCH-FJNYLYSMSA-N
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Description

(E,E)-Farnesol Benzyl Ether, also known as this compound, is a useful research compound. Its molecular formula is C22H32O and its molecular weight is 312.5 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O/c1-19(2)10-8-11-20(3)12-9-13-21(4)16-17-23-18-22-14-6-5-7-15-22/h5-7,10,12,14-16H,8-9,11,13,17-18H2,1-4H3/b20-12+,21-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBLEVIKIVYYCH-FJNYLYSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCOCC1=CC=CC=C1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/COCC1=CC=CC=C1)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Sesquiterpenoid Chemistry and Derivatization

Sesquiterpenoids, a class of terpenes composed of three isoprene (B109036) units, are a diverse group of natural products with a wide array of biological activities. mdpi.commdpi.com (E,E)-Farnesol, an acyclic sesquiterpene alcohol, serves as a central precursor in the biosynthesis of numerous other terpenes and steroids. atamanchemicals.comwikipedia.org The derivatization of farnesol (B120207), including the formation of ethers like (E,E)-Farnesol Benzyl (B1604629) Ether, is a critical strategy employed by chemists to modify its properties and expand its utility in research. nih.gov

The benzyl ether group in (E,E)-Farnesol Benzyl Ether serves as a protecting group for the hydroxyl functionality of farnesol. This protection is often a necessary step in multi-step syntheses to prevent the alcohol from undergoing unwanted reactions while other parts of the molecule are being modified. organic-chemistry.org The benzyl group can be selectively introduced and later removed under specific conditions, a common tactic in organic synthesis. organic-chemistry.org For instance, the synthesis of other complex terpenoids and their analogs often involves the use of farnesol derivatives where the hydroxyl group is protected. orgsyn.orgorgsyn.org This strategy allows for precise chemical manipulations at other sites of the farnesol backbone, such as the double bonds. orgsyn.org

Significance As a Precursor and Probe Molecule in Synthetic and Biochemical Studies

The utility of (E,E)-Farnesol Benzyl (B1604629) Ether extends beyond its role as a protected form of farnesol (B120207). It is a key starting material and intermediate in the synthesis of more complex molecules. For example, it has been used in the stereoselective synthesis of longer-chain isoprenoids. nih.gov The stable ether linkage allows for reactions to be carried out on the rest of the molecule without affecting the oxygen functionality.

In biochemical studies, derivatives of farnesol are instrumental as molecular probes to investigate enzymatic processes and cellular pathways. acs.org While not always the direct probe, the synthesis of these probes often starts from farnesol or its derivatives. For instance, analogs of farnesyl diphosphate (B83284), a key substrate in many biological reactions, can be synthesized from farnesol derivatives. acs.org These probes can be used to study enzymes like protein farnesyltransferase, which is involved in post-translational modification of proteins. researchgate.net The benzyl ether of farnesol can be a precursor in the creation of such probes, where the benzyl group is eventually replaced by other functionalities to suit the specific experimental needs. nih.gov

Advanced Analytical Methodologies for Characterization and Elucidation

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for elucidating the molecular structure of (E,E)-Farnesol Benzyl (B1604629) Ether. Techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each offer unique insights into the compound's atomic connectivity, molecular weight, and functional groups.

High-resolution NMR spectroscopy is the most powerful tool for confirming the precise structure of (E,E)-Farnesol Benzyl Ether. Both ¹H and ¹³C NMR are utilized to verify the integrity of the farnesyl chain, the presence of the benzyl group, and the correct formation of the ether linkage.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of each proton. In this compound, the formation of the ether bond causes characteristic downfield shifts for protons on the adjacent carbons. Specifically, the methylene (B1212753) protons of the farnesyl moiety attached to the oxygen (C1-H₂) and the benzylic protons (Ar-CH₂ -O) are highly diagnostic. The spectrum for the parent alcohol, farnesol (B120207), shows the C1-H₂ protons at approximately 4.1 ppm. researchgate.net Upon etherification, these protons, along with the benzylic protons, are expected in the 3.4 to 4.5 δ range, a region typical for protons on carbons adjacent to an ether oxygen. pressbooks.pub The olefinic protons of the farnesyl chain would remain in the 5.0-5.4 ppm region, while the aromatic protons of the benzyl group would appear in the 7.2-7.4 ppm range. The various methyl groups on the terpene backbone would be observed as singlets in the upfield region (1.6-1.7 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H data by showing the chemical shift for each carbon atom. Ether carbon atoms typically resonate in the 50 to 80 δ range. pressbooks.pub The spectrum of this compound would be expected to show signals for the farnesyl C1 carbon and the benzylic carbon within this region, confirming the ether linkage. The remaining carbons of the farnesyl and benzyl groups would appear at their characteristic chemical shifts.

The following table outlines the predicted ¹H NMR chemical shifts for this compound based on data from its constituent parts and general ether characteristics.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Farnesyl C1-H₂~4.0 - 4.2d
Farnesyl Olefinic H (C2, C6, C10)~5.1 - 5.4m
Farnesyl Allylic CH₂ (C4, C5, C8, C9)~1.9 - 2.2m
Farnesyl Methyl H (C12, C13, C14, C15)~1.6 - 1.7s
Benzylic CH₂~4.5s
Aromatic H~7.2 - 7.4m

Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The correct molecular formula for the compound is C₂₂H₃₂O, corresponding to a molecular weight of 312.5 g/mol . lgcstandards.com

Upon electron ionization (EI), the molecule will form a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 312. The fragmentation of ethers is characterized by specific cleavage patterns. The most prominent fragmentation pathways for this compound are expected to be:

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen is less likely than cleavage of the C-O bonds in this specific structure.

C-O Bond Cleavage: The most favorable fragmentations involve the cleavage of the C-O bonds of the ether linkage. This can occur in two ways, leading to two highly characteristic ions:

Formation of the stable benzyl cation (C₇H₇⁺ ) at m/z 91 . This is often a very intense peak for benzyl ethers.

Formation of the farnesyl cation (C₁₅H₂₅⁺ ) at m/z 205 .

Fragmentation of the Farnesyl Chain: The terpene chain itself can undergo further fragmentation, typically through allylic cleavage, leading to a series of smaller ions characteristic of sesquiterpenoids, such as those at m/z 69, 81, 121, and 136. nih.gov

The table below summarizes the expected key ions in the mass spectrum of this compound.

m/z Value Proposed Fragment Ion Fragmentation Pathway
312[C₂₂H₃₂O]⁺•Molecular Ion (M⁺•)
205[C₁₅H₂₅]⁺Cleavage of the O-CH₂Ar bond
91[C₇H₇]⁺Cleavage of the Farnesyl-O bond (Benzyl cation)
136[C₁₀H₁₆]⁺•Fragmentation of the farnesyl chain
81[C₆H₉]⁺Fragmentation of the farnesyl chain
69[C₅H₉]⁺Fragmentation of the farnesyl chain (Isoprene unit)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would confirm the successful formation of the ether and the retention of other key structural features.

Key expected absorption bands include:

C-O-C Stretch: Phenyl alkyl ethers typically show two strong, characteristic C–O stretching bands. For this compound, these would be expected around 1250 cm⁻¹ (asymmetric stretch) and 1050-1150 cm⁻¹ (symmetric stretch). pressbooks.pub The absence of a broad O-H stretching band around 3300 cm⁻¹ confirms the conversion of the farnesol alcohol into an ether.

Aromatic C-H and C=C Stretches: The benzyl group would produce characteristic absorptions, including C-H stretches just above 3000 cm⁻¹ and C=C stretching bands within the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretches: The farnesyl chain would show C-H stretching vibrations just below 3000 cm⁻¹ .

C=C Stretch: The double bonds within the farnesyl chain would give rise to a C=C stretching absorption around 1665 cm⁻¹ .

Vibrational Mode Expected Absorption Range (cm⁻¹) Functional Group
Aromatic C-H Stretch3030 - 3100Benzyl Group
Aliphatic C-H Stretch2850 - 2970Farnesyl Chain
Alkene C=C Stretch~1665Farnesyl Chain
Aromatic C=C Stretch1450 - 1600Benzyl Group
Asymmetric C-O-C Stretch~1250Ether Linkage
Symmetric C-O-C Stretch1050 - 1150Ether Linkage

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying its presence.

Gas chromatography is an ideal technique for analyzing volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of components in a mixture. nih.gov

For purity assessment, a sample is injected into the GC, where it is vaporized and travels through a capillary column. A non-polar or mid-polar column, such as a DB-5MS, is typically used for terpene analysis. nih.gov Components separate based on their boiling points and interactions with the column's stationary phase. This compound, being a high molecular weight ether, would have a significantly longer retention time than its precursors, farnesol and benzyl bromide. The purity is determined by integrating the peak area of the product relative to the total area of all peaks in the chromatogram. GC-MS analysis further confirms the identity of the main peak by matching its mass spectrum with the expected fragmentation pattern.

Thin Layer Chromatography is a rapid and convenient method used to monitor the progress of the synthesis of this compound. researchgate.net A small aliquot of the reaction mixture is spotted onto a silica (B1680970) gel plate (the stationary phase), which is then developed in a solvent system (the mobile phase).

Due to the significant difference in polarity, the product and starting materials are easily separated. Farnesol, the starting alcohol, is relatively polar and will have a lower retention factor (Rƒ) value. The product, this compound, is much less polar due to the replacement of the hydroxyl group with an ether linkage. Consequently, it will travel further up the TLC plate, exhibiting a higher Rƒ value. A common mobile phase for such separations is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. By comparing the spots of the reaction mixture to spots of the starting materials, one can visually track the consumption of the reactants and the formation of the product.

Compound Relative Polarity Expected Rƒ Value Rationale
(E,E)-FarnesolHighLowThe hydroxyl group engages in strong interactions (hydrogen bonding) with the silica gel.
This compoundLowHighThe ether is significantly less polar than the alcohol, leading to weaker interactions with the silica gel and greater mobility.

High Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis and purification of stereoisomers. For a molecule with multiple chiral centers and geometric isomers like this compound, HPLC offers robust methodologies for both enantiomeric and diastereomeric separations, which are crucial for characterizing its stereochemical purity and isolating specific isomers for further study.

The separation of enantiomers, which have identical physical properties in an achiral environment, necessitates the creation of a chiral environment within the HPLC system. csfarmacie.cz This is most commonly achieved by using a chiral stationary phase (CSP). eijppr.com The underlying principle of chiral recognition on a CSP involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. sigmaaldrich.com For these diastereomeric complexes to have different stabilities, and thus different retention times, a minimum of three points of interaction between the analyte and the CSP are generally required (the "three-point interaction" model). csfarmacie.cz These interactions can include hydrogen bonds, dipole-dipole interactions, π-π stacking, and steric hindrance.

In the case of this compound, the ether oxygen, the aromatic benzyl group, and the aliphatic farnesyl chain provide potential sites for such interactions. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of chiral compounds and would be a primary choice for developing a separation method for this compound and its stereoisomers. eijppr.com

Conversely, diastereomers possess different physical properties and can often be separated on standard, achiral stationary phases, such as silica gel in normal-phase mode or C18 in reversed-phase mode. nih.govmdpi.com The subtle differences in their three-dimensional structures can lead to different interactions with the stationary phase, allowing for their chromatographic resolution. researchgate.net However, chiral columns are also frequently used for diastereomer separations, sometimes providing superior resolution. hplc.eu

Detailed Research Findings

While specific enantioselective HPLC methods for this compound are not extensively documented in publicly available literature, methodologies developed for structurally related sesquiterpenoids and benzyl ethers provide a strong basis for method development. Research on the chiral separation of various chiral benzyl alcohols has demonstrated success using polysaccharide-derived and Pirkle-type CSPs. For instance, derivatives of chiral benzyl alcohols have been successfully resolved on N-(3,5-dinitrobenzoyl)-D-phenylglycine stationary phases. researchgate.netscirp.org

The choice of mobile phase is critical and is determined by the nature of the CSP and the analyte.

Normal-Phase HPLC (NP-HPLC): Typically employing nonpolar mobile phases like hexane or heptane (B126788) with a polar modifier such as isopropanol (B130326) or ethanol, NP-HPLC on polysaccharide-based CSPs is a common starting point. This mode promotes hydrogen bonding and dipole-dipole interactions between the analyte and the CSP. For compounds like this compound, the ether linkage and aromatic ring are key interaction sites.

Reversed-Phase HPLC (RP-HPLC): Using polar mobile phases, such as acetonitrile/water or methanol/water, RP-HPLC is another viable option, particularly with modern immobilized polysaccharide CSPs that are stable in such solvents. Hydrophobic interactions between the farnesyl and benzyl groups of the analyte and the stationary phase would play a significant role in the separation mechanism.

Polar Organic Mode: This mode utilizes mobile phases like pure methanol, ethanol, or acetonitrile. It can offer unique selectivity and is often employed with polysaccharide-based CSPs. For the separation of diastereomers, conditions can be highly dependent on the specific structures, with both normal-phase and reversed-phase systems showing success for different compounds. researchgate.net

The following interactive data table summarizes potential HPLC conditions that could be applied for the stereoisomeric separation of this compound, based on established methods for analogous compounds.

Stationary Phase (CSP)ModeTypical Mobile PhaseFlow Rate (mL/min)DetectionTarget Separation & Expected Observations
Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phasen-Hexane / Isopropanol (90:10, v/v)1.0UV at 210-220 nmEnantiomeric: Good potential for resolving enantiomeric pairs due to strong π-π and steric interactions with the benzyl moiety.
Amylose tris(3,5-dimethylphenylcarbamate)Normal Phasen-Hexane / Ethanol (95:5, v/v)0.8UV at 210-220 nmEnantiomeric: Offers different selectivity compared to cellulose-based phases; may provide baseline separation of enantiomers.
Immobilized Cellulose tris(3,5-dimethylphenylcarbamate)Reversed PhaseAcetonitrile / Water (70:30, v/v)1.0UV at 210-220 nmDiastereomeric & Enantiomeric: The robust nature of immobilized phases allows for a wider range of solvents. Potential to separate diastereomers first, followed by enantiomers, possibly in a single run.
Cellulose tris(3,5-dichlorophenylcarbamate)Polar OrganicMethanol / Acetonitrile (50:50, v/v)0.5UV at 210-220 nmEnantiomeric: Halogenated phenylcarbamate selectors can enhance selectivity through different electronic interactions.
Standard Silica GelNormal Phasen-Hexane / Ethyl Acetate (98:2, v/v)1.2UV at 254 nm (benzyl group)Diastereomeric: Standard achiral phase expected to resolve diastereomers based on minor differences in polarity and steric conformation. Enantiomers will co-elute.
C18 (Octadecylsilane)Reversed PhaseMethanol / Water (85:15, v/v)1.0UV at 254 nm (benzyl group)Diastereomeric: Separation of diastereomers based on differences in hydrophobicity. Enantiomers will co-elute.

Biochemical and Biotechnological Applications in Research

Elucidation of Biosynthetic Pathways and Enzymatic Mechanisms

Investigation of the Mevalonate (B85504) Biosynthetic Pathway and Farnesol's Role as a Key Intermediate

Terpenoids, a vast class of natural products, are synthesized from the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). frontiersin.orgmdpi.com In eukaryotes, these building blocks are primarily produced through the mevalonate (MVA) pathway. mdpi.comresearchgate.net The MVA pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce farnesyl diphosphate (FPP), a key C15 intermediate. mdpi.comresearchgate.net FPP stands at a critical branch point, serving as the direct precursor for the synthesis of sesquiterpenes (like farnesol), and also for larger molecules like sterols and triterpenes. mdpi.comresearchgate.net

Farnesol (B120207) is produced from the dephosphorylation of FPP. researchgate.netnih.gov This process is catalyzed by specific phosphatases or can occur as a side reaction of some terpene synthases. nih.govnih.gov The study of this pathway often requires tools to trace the flow of metabolites and understand enzyme function. (E,E)-Farnesol Benzyl (B1604629) Ether serves as a stable precursor for creating labeled versions of farnesol. nih.gov For instance, by chemically modifying the ether and then cleaving the benzyl group, researchers can introduce isotopic labels at specific positions on the farnesol molecule. These labeled molecules are instrumental in metabolic flux analysis and in elucidating the intricate steps of the MVA pathway and subsequent terpenoid synthesis. nih.gov

Table 1: Key Enzymes in the Mevalonate Pathway Leading to FPP

EnzymeAbbreviationFunction
3-hydroxy-3-methylglutaryl-CoA reductaseHMG-CoA reductaseConverts HMG-CoA to mevalonate; the rate-limiting step. nih.gov
Mevalonate KinaseMVKPhosphorylates mevalonate.
Phosphomevalonate KinasePMVKAdds a second phosphate (B84403) group to phosphomevalonate.
Diphosphomevalonate DecarboxylaseMVDDecarboxylates diphosphomevalonate to form IPP.
Isopentenyl Diphosphate IsomeraseIDIIsomerizes IPP to DMAPP. frontiersin.org
Farnesyl Diphosphate SynthaseFPS / IspACondenses two molecules of IPP with one molecule of DMAPP to form FPP. frontiersin.orgnih.gov

Probing Stereochemistry and Kinetic Isotope Effects in Terpene Cyclase and Transferase Reactions

Terpene cyclases are enzymes that catalyze the complex cyclization of linear prenyl diphosphates like FPP into a vast array of cyclic terpene structures. nih.gov Understanding the precise mechanisms, including the stereochemistry of bond formation and the nature of carbocationic intermediates, is a central goal in biochemistry. (E,E)-Farnesyl Benzyl Ether is a valuable starting material for synthesizing isotopically labeled substrates to probe these mechanisms. nih.gov

In a notable study, (E,E)-Farnesyl Benzyl Ether was used to prepare farnesol molecules labeled with deuterium (B1214612) (a heavy isotope of hydrogen) at specific positions. nih.gov After converting the labeled farnesol back into its diphosphate form (FPP), these molecules were used as substrates for terpene cyclases like tobacco epiaristolocene synthase (TEAS) and hyoscyamus premnaspirodiene synthase (HPS). nih.gov By analyzing the distribution of deuterium in the final terpene products, researchers can deduce the stereochemical course of the reaction and calculate kinetic isotope effects. These effects reveal which steps in the reaction mechanism are rate-limiting and provide insight into the transition state structures of the enzymatic reaction. nih.gov The benzyl ether protection is crucial in the synthetic process, preventing unwanted side reactions of the alcohol group while other parts of the molecule are being modified. nih.gov

Synthetic Biology Approaches for Engineered Terpenoid Production

Synthetic biology offers a promising alternative to traditional chemical synthesis or extraction from natural sources for producing valuable terpenoids. frontiersin.orgnih.gov This approach involves engineering microorganisms like Escherichia coli or Saccharomyces cerevisiae to serve as cellular factories for terpenoid production. frontiersin.orgresearchgate.net A common strategy is to introduce and optimize the mevalonate (MVA) pathway into a microbial host to boost the supply of the precursor FPP. nih.govnih.gov

From the central intermediate FPP, various terpene synthases can be introduced to produce specific target molecules, such as the antimalarial drug precursor artemisinic acid or biofuels like farnesene. frontiersin.orgresearchgate.net In some engineered systems, phosphatases are co-expressed to convert the accumulated FPP into farnesol. nih.gov While (E,E)-Farnesol Benzyl Ether is not directly used in the fermentation broth, its role in fundamental enzymatic studies, as described previously, provides crucial knowledge for enzyme engineering. nih.gov Understanding the mechanisms of terpene synthases allows scientists to modify these enzymes for improved efficiency, altered product profiles, or the ability to accept non-natural substrates, thereby expanding the range of terpenoids that can be produced through synthetic biology. nih.govresearchgate.net

Molecular Interactions and Enzyme Modulation

Study of Non-Covalent Interactions in Enzymatic Recognition of the Farnesyl Chain

The binding of the farnesyl chain of FPP into the active site of an enzyme, such as a terpene synthase or a farnesyltransferase, is governed by a network of non-covalent interactions. rsc.org These interactions, which include hydrophobic and van der Waals forces, are critical for proper substrate orientation and catalysis. The long, flexible hydrocarbon chain of the farnesyl group fits into a corresponding hydrophobic pocket or channel within the enzyme.

Chemical analogs like (E,E)-Farnesyl Benzyl Ether can be used to study these interactions. The introduction of the bulky and relatively rigid benzyl group in place of a hydrogen atom on the terminal oxygen dramatically alters the steric and electronic profile of the molecule's "head" region. By comparing the binding affinity or inhibitory potential of such analogs to the natural substrate, researchers can infer the spatial constraints of the active site. If (E,E)-Farnesyl Benzyl Ether fails to bind or acts as a poor inhibitor, it suggests that the active site cannot accommodate the additional bulk of the benzyl group, providing information about the precise architecture of the enzyme's binding pocket.

Development of Chemical Probes for Farnesyl Protein Transferase Inhibition

Farnesyl protein transferase (FPTase) is an enzyme that catalyzes the post-translational modification of proteins by attaching a farnesyl group from FPP to a cysteine residue near the C-terminus of the target protein. nih.govnih.gov This process, known as farnesylation, is crucial for the function of many proteins involved in cellular signaling, including the Ras family of proteins, which are frequently mutated in human cancers. nih.govnih.gov The farnesyl group acts as a lipid anchor, helping to localize the protein to cell membranes, a requirement for its biological activity. googleapis.com

Because of the link between Ras farnesylation and cancer, FPTase has become a significant target for anticancer drug development. nih.govnih.gov Farnesyl transferase inhibitors (FTIs) are designed to block this enzyme, thereby preventing Ras from reaching the cell membrane and disrupting its signaling cascade. nih.gov Farnesol analogs serve as a foundation for designing such inhibitors. By modifying the structure of farnesol, for instance by creating ether linkages like in (E,E)-Farnesyl Benzyl Ether, or by creating other derivatives, medicinal chemists can develop compounds that mimic the natural substrate FPP but bind to the enzyme without being transferred, or that bind in a way that blocks the active site. These molecules can act as competitive inhibitors and are valuable as chemical probes to study the enzyme's function and as scaffolds for developing potent and selective therapeutic agents. nih.gov

Research into Farnesol Derivatives as Modulators of All-trans-Retinoic Acid Metabolism

All-trans-retinoic acid (atRA) is a crucial molecule in cellular processes, but its therapeutic potential is often hindered by its rapid metabolism, primarily mediated by cytochrome P450 (P450) enzymes. Research has explored the use of farnesol derivatives as inhibitors of this metabolic pathway to enhance the stability and efficacy of atRA.

In one study, synthetic farnesol derivatives, specifically suc-farnesol and mal-farnesol, were investigated for their ability to inhibit P450-mediated atRA metabolism. These derivatives were synthesized by conjugating farnesol with succinic anhydride (B1165640) and maleic anhydride, respectively. The inhibitory effects were assessed both in liver microsomes and in AMC-HN-6 human head and neck cancer cells. nih.gov

Roles in Cell Signaling and Morphogenesis Research Models

Investigation of Quorum Sensing Mechanisms in Fungal Systems (e.g., Candida albicans) Using Farnesol Analogs

Farnesol is recognized as the first quorum-sensing molecule (QSM) identified in a eukaryotic organism, the fungus Candida albicans. nih.gov In C. albicans, farnesol acts as a negative regulator of morphogenesis, inhibiting the transition from a yeast-like form to a filamentous hyphal form, a key step in its pathogenesis. researchgate.netasm.org This phenomenon, where cell density influences morphology, is a classic example of quorum sensing. nih.gov

The specific isomer (E,E)-farnesol is the biologically active QSM. nih.gov Research into the structure-activity relationship has involved testing numerous natural and synthetic farnesol analogs to understand the molecular requirements for this activity. In a comprehensive study, 40 different farnesol analogs were evaluated for their ability to suppress germ tube formation in C. albicans. The findings revealed that the structural requirements for QSM activity are highly specific. nih.govresearchgate.net

Key findings from this research include:

Even the most active synthetic analog tested showed only 7.3% of the activity of (E,E)-farnesol. nih.gov

Farnesoic acid, another molecule reported to have QSM activity, exhibited only 3.2% of the activity of (E,E)-farnesol in the same assay. nih.gov

Subtle chemical modifications, such as replacing a methylene (B1212753) group with sulfur or a methyl group with an ethyl group, resulted in analogs with only 2-3% of the QSM activity of farnesol. researchgate.net

The C-1 hydroxyl group of farnesol is considered essential for its quorum-sensing function. researchgate.net

These investigations using farnesol analogs underscore the high degree of specificity in the fungal quorum-sensing system of C. albicans, providing a basis for designing targeted antifungal strategies that disrupt this signaling pathway. nih.govresearchgate.net

Activity of Farnesol and its Analogs as Quorum-Sensing Molecules in C. albicans
CompoundRelative Activity (%)Key Structural Feature
(E,E)-Farnesol100Natural quorum-sensing molecule
Most Active Synthetic Analog7.3Undisclosed specific modification
Farnesoic Acid3.2Carboxylic acid at C-1 instead of alcohol
Other Analogs<3Minor substitutions (e.g., methylene to sulfur)

Studies on the Modulation of Intracellular Calcium Homeostasis and Ion Channel Activity by Farnesol and its Derivatives

Beyond its role in quorum sensing, farnesol has been identified as a significant modulator of intracellular calcium (Ca²⁺) homeostasis. Research has shown that farnesol and its derivatives can act as potent endogenous inhibitors of specific voltage-gated Ca²⁺ channels. nih.govfrontiersin.orgnih.gov This function is critical, as the precise control of Ca²⁺ influx is mandatory for maintaining cellular function; otherwise, the entire Ca²⁺ homeostasis system could collapse. nih.gov

Studies using patch-clamp techniques on various cell lines, including transfected HEK cells and rat aortic smooth muscle cells, have revealed that farnesol is a selective, high-affinity inhibitor of N-type and L-type voltage-gated Ca²⁺ channels. nih.gov The mechanism of action involves farnesol binding to the α1 subunit, which is the pore-forming unit of these channels. nih.govresearchgate.net This interaction restricts the untimely influx of excess Ca²⁺. The mevalonate pathway, which produces farnesol, and voltage-gated Ca²⁺ channels are both evolutionarily ancient and well-conserved, suggesting that their functional relationship is a ubiquitous and fundamental aspect of eukaryotic cell physiology. nih.govfrontiersin.orgnih.gov

This research proposes a paradigm where farnesol and its related esters function as hydrophobic "molecular valves," regulating Ca²⁺ passage through ion channels and thereby playing a crucial role in cellular signaling and protection against Ca²⁺ toxicity. frontiersin.orgnih.gov

Precursor and Building Block in Natural Product Synthesis Research

Preparation of Essential Biochemical Cofactors (e.g., Coenzymes Q, Vitamin K, Polyprenylquinones)

This compound is a terpene derivative utilized in the research and synthesis of essential biochemical cofactors. usbio.net Farnesol, and its activated form farnesyl pyrophosphate (FPP), are fundamental precursors in the biosynthesis of a wide range of vital compounds, including sterols, carotenoids, and dolichols. mdpi.commdpi.com Among the most critical are the polyprenylquinones, such as Coenzymes Q (also known as ubiquinones) and Vitamin K.

Coenzyme Q (CoQ): The biosynthesis of CoQ involves the condensation of a benzoquinone ring with a long polyprenyl pyrophosphate side chain. mdpi.com FPP provides the initial 15-carbon isoprenoid unit, which is then elongated to the species-specific length (e.g., 10 units for CoQ₁₀ in humans) before being attached to the quinone head. mdpi.comresearchgate.net Metabolic engineering strategies have successfully co-produced farnesol and CoQ₁₀ in microorganisms like Rhodobacter sphaeroides. nih.gov

Vitamin K: Farnesol is a key starting material for the chemical synthesis of Vitamin K₂ (menaquinone-7 or MK-7). acs.orgnutraingredients.com A convergent synthesis strategy for MK-7 involves preparing a hexaprenyl unit derived from two molecules of trans,trans-farnesol. acs.org This highlights the practical application of farnesol as a building block in the production of high-purity vitamins for supplements and pharmaceuticals. acs.org

The role of farnesol and its derivatives like this compound as precursors is central to both natural biosynthetic pathways and laboratory synthesis of these indispensable cofactors.

Total Synthesis of Complex Terpenoids and Terpenoid-Alkaloids

Farnesol is an acyclic sesquiterpene alcohol, and its pyrophosphate ester, FPP, is the universal precursor to all acyclic sesquiterpenoids. wikipedia.org This makes farnesol and its isomers fundamental building blocks in the synthesis of more complex natural products. The 15-carbon skeleton of farnesol provides a versatile scaffold that can be elaborated and cyclized by enzymes called terpene synthases (or cyclases) to generate a vast diversity of carbon skeletons. nih.gov

In synthetic chemistry, all four geometric isomers of farnesol can be synthesized from precursors like geranylacetone or nerylacetone. researchgate.net These isomers serve as starting points for the total synthesis of various complex natural products. For example, (E,E)-farnesol has been used as the starting material for the short and efficient total syntheses of aromadendrane sesquiterpenes like (-)-epiglobulol through stereodivergent gold(I)-catalyzed cascade reactions. researchgate.net

Furthermore, research has explored the use of unnatural FPP analogs to generate novel compounds. For instance, anilinogeranyl diphosphate, an analog of FPP, was used with 5-epi-aristolochene synthase to produce a novel 13-membered macrocyclic paracyclophane alkaloid, demonstrating a biosynthetic means to create new terpene alkaloids. nih.gov This illustrates the utility of farnesol-based structures as foundational elements for creating both natural and novel complex molecules.

Examples of Complex Molecules Synthesized from Farnesol or its Precursors
Starting MaterialKey Synthetic Step/EnzymeProduct ClassSpecific Example
(E,E)-FarnesolGold(I)-catalyzed cascade reactionAromadendrane Sesquiterpenes(-)-Epiglobulol
Farnesyl Pyrophosphate (FPP)Condensation and elongationPolyprenylquinonesCoenzyme Q₁₀, Vitamin K₂ (MK-7)
Anilinogeranyl Diphosphate (FPP Analog)5-epi-Aristolochene SynthaseTerpenoid-AlkaloidsMacrocyclic Paracyclophane Alkaloid
Farnesyl Pyrophosphate (FPP)Squalene SynthaseTriterpenoidsSqualene (precursor to steroids)

Structure Activity Relationship Sar Investigations of E,e Farnesol and Its Ethers

Correlating Structural Modifications with Biological Response in Research Models

The biological activity of farnesol (B120207) derivatives is highly sensitive to structural changes. Research has focused on modifying three main regions of the molecule: the polar head group, the hydrophobic carbon chain, and the internal double bonds. The primary biological endpoint for these SAR studies is often the inhibition of germ tube formation (GTF) in Candida albicans, a key morphological transition from yeast to hyphal form that is regulated by farnesol as a quorum-sensing molecule. nih.govresearchgate.net

Influence of Head Group, Chain Length, and Olefin Geometry on Quorum Sensing Activity

The primary alcohol head group of (E,E)-farnesol is a critical determinant of its quorum-sensing activity. Modifications to this group, such as its replacement with an ether linkage as seen in (E,E)-Farnesol Benzyl (B1604629) Ether, have profound effects. In a comprehensive study evaluating 40 farnesol analogs, it was determined that the alcohol functionality is crucial for high potency. nih.govresearchgate.net Analogs where the hydroxyl group was oxidized to an aldehyde (farnesal) or a carboxylic acid (farnesoic acid) exhibited significantly reduced activity, retaining only 3.8% and 3.2% of the activity of (E,E)-farnesol, respectively. nih.govasm.org

This suggests that the ability of the head group to act as a hydrogen bond donor is important for its interaction with its biological target. Consequently, ether derivatives like (E,E)-Farnesol Benzyl Ether, which lack this hydrogen-bond-donating capability and introduce significant steric bulk with the benzyl group, are expected to have substantially diminished QS activity.

Chain length also plays a role in modulating activity. Geraniol, a 10-carbon terpenoid alcohol structurally similar to the first two isoprenoid units of farnesol, shows no QS activity, indicating that the full 15-carbon chain of farnesol is necessary. nih.gov

Table 1: Relative Quorum Sensing Activity of Farnesol Analogs with Head Group and Chain Modifications
CompoundModification from (E,E)-FarnesolRelative Activity (%)
(E,E)-FarnesolParent Compound100
(E,E)-FarnesalHydroxyl to Aldehyde3.8
(E,E)-Farnesoic AcidHydroxyl to Carboxylic Acid3.2
Farnesyl AcetateEsterification of Hydroxyl<1
GeraniolShorter (C10) Chain0
This compoundHydroxyl to Benzyl EtherData not available in comparative studies, but predicted to be very low.

Data for this table is synthesized from findings reported in studies on farnesol analogs. nih.govresearchgate.net

Effects of Heteroatom Substitution and Alkyl Branching on Derivative Activity

Further SAR studies have explored the introduction of different atoms (heteroatoms) and changes to the branching of the carbon chain. The introduction of an epoxide ring, a form of heteroatom substitution, at the 10,11-position of farnesol reduces its QS activity by 58-fold, while an epoxide at the 2,3-position is 260-fold less active. nih.gov This demonstrates that the electronic properties and planarity of the double bonds are important for activity.

Stereochemical Determinants of Molecular Function and Selectivity

Stereochemistry is a paramount factor governing the biological activity of farnesol. The molecule possesses two double bonds (at C2 and C6) that can exist in either an E (trans) or Z (cis) configuration, leading to four possible geometric isomers. Extensive biological testing has revealed a high degree of stereochemical selectivity; only the (E,E)-farnesol isomer demonstrates significant quorum-sensing activity in C. albicans. nih.govnih.gov The other isomers—(Z,E), (E,Z), and (Z,Z)-farnesol—are largely inactive as QS agonists. nih.gov

This strict requirement indicates that the specific three-dimensional shape of (E,E)-farnesol, which is relatively linear and extended, is necessary for it to bind effectively to its molecular target, presumed to be a specific protein. mdpi.com Analogs that deviate from this specific geometry, such as the other isomers, fail to achieve the proper orientation in the binding site, thus losing their biological function. This high selectivity underscores that the biological response is not due to a generic membrane-disrupting effect but rather a specific molecular recognition event. Some inactive isomers can even act as competitive antagonists to (E,E)-farnesol, further supporting the existence of a specific binding site. mdpi.com

Table 2: Quorum Sensing Activity of Farnesol Stereoisomers
StereoisomerActivity as a QS Agonist
(E,E)-FarnesolActive
(Z,E)-FarnesolInactive
(E,Z)-FarnesolInactive
(Z,Z)-FarnesolInactive

Data based on findings from Shchepin et al. and Hornby et al. nih.govnih.gov

Computational Approaches to Structure-Activity Analysis

To complement experimental studies, computational methods are increasingly used to analyze and predict the SAR of farnesol and its derivatives. These in silico techniques provide a deeper understanding of the molecular properties that drive biological activity.

Conformational Analysis and Molecular Dynamics Simulations of Flexible Terpenoid Systems

(E,E)-Farnesol and its ethers are highly flexible molecules due to multiple rotatable single bonds in their carbon backbone. Understanding their conformational preferences in a biological environment is key to deciphering their mechanism of action. Molecular dynamics (MD) simulations are powerful computational tools used for this purpose. mdpi.comnih.gov MD simulations model the movement of atoms in a molecule over time, allowing researchers to explore its accessible conformations and interactions with its environment, such as a solvent or a protein binding pocket. mdpi.com

For farnesol, simulations can reveal how the molecule folds and orients itself, and how stable these conformations are. Recent MD simulations have been used to study the interaction of farnesol with protein targets, showing that it can maintain a stable binding orientation within an active site over time. mdpi.comnih.gov Such studies are crucial for understanding how a bulky, non-polar derivative like this compound might behave. The large benzyl group would drastically alter the molecule's conformational landscape and its ability to fit into a binding site designed for the smaller hydroxyl group of farnesol.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. For farnesol analogs, 3D-QSAR models have been successfully developed to understand the structural requirements for inhibiting fungal growth and biofilm formation. researchgate.net

Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models. researchgate.net These methods generate 3D contour maps that visualize which regions of the molecule are sensitive to changes in steric (size/shape) and electrostatic (charge) properties. A 3D-QSAR study on farnesol analogs revealed that electrostatic properties, along with hydrogen bond acceptor/donor fields and hydrophobicity, play significant roles in determining potency. researchgate.net

The resulting contour maps provide a predictive blueprint for designing new molecules. For example, the models can show that a bulky, electrostatically neutral group (like a benzyl ether) in the head region would be detrimental to activity, while a small, hydrogen-bond-donating group is favored. This predictive power allows for the rational design of novel quorum sensing inhibitors with potentially enhanced fungicidal properties. researchgate.net

Emerging Research Frontiers and Future Perspectives

Development of Green and Sustainable Synthetic Routes

The chemical synthesis of (E,E)-Farnesol Benzyl (B1604629) Ether traditionally relies on conventional methods that may involve harsh reagents and generate significant waste. In response to the growing demand for environmentally friendly processes, researchers are exploring green and sustainable synthetic routes. These approaches aim to minimize the environmental impact by utilizing renewable resources, reducing energy consumption, and employing catalysts that are both efficient and recyclable.

One promising strategy involves the use of biocatalysis, which employs enzymes to carry out specific chemical transformations. Lipases, for instance, are enzymes that can catalyze the etherification of farnesol (B120207) with benzyl alcohol under mild conditions. This enzymatic approach offers high selectivity, reducing the need for protecting groups and minimizing the formation of byproducts. Furthermore, the use of immobilized enzymes allows for easy separation and reuse of the catalyst, enhancing the economic viability and sustainability of the process.

Another green chemistry approach is the development of solvent-free reaction conditions or the use of environmentally benign solvents. Traditional organic solvents can be volatile, toxic, and difficult to dispose of. Researchers are investigating the use of supercritical fluids, such as carbon dioxide, or ionic liquids as alternative reaction media for the synthesis of terpene ethers. These solvents can offer improved reaction rates and easier product separation, contributing to a more sustainable manufacturing process. Additionally, flow chemistry, where reactants are continuously passed through a reactor containing a catalyst, presents an opportunity for a more controlled, efficient, and scalable synthesis of (E,E)-Farnesol Benzyl Ether with reduced waste generation.

Synthetic ApproachKey FeaturesPotential Advantages for this compound Synthesis
Biocatalysis Use of enzymes (e.g., lipases) as catalysts.High selectivity, mild reaction conditions, reduced byproducts, reusable catalysts.
Green Solvents Utilization of supercritical fluids or ionic liquids.Reduced toxicity and environmental impact, improved reaction rates, easier product separation.
Solvent-Free Synthesis Reactions conducted in the absence of a solvent.Minimized waste, increased reaction efficiency, lower energy consumption.
Flow Chemistry Continuous reaction processing.Enhanced control, improved scalability, reduced waste, increased safety.

Exploration of Novel Biological Targets and Mechanisms of Action for Ethers and Analogs

Farnesol and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. nih.govbenthamdirect.com The benzyl ether modification in this compound is anticipated to modulate these activities and potentially uncover novel biological targets and mechanisms of action. The increased lipophilicity imparted by the benzyl group may enhance the compound's ability to cross cell membranes, potentially leading to improved bioavailability and efficacy.

In the realm of antimicrobial research, farnesol is recognized as a quorum-sensing molecule in the pathogenic yeast Candida albicans, inhibiting its transition to the more virulent hyphal form. nih.gov It is hypothesized that this compound and its analogs could interfere with microbial communication and biofilm formation in a variety of pathogens. The benzyl moiety could facilitate interactions with specific hydrophobic pockets in bacterial or fungal proteins, leading to the disruption of essential cellular processes.

The antiproliferative and pro-apoptotic effects of farnesol in various cancer cell lines have been well-documented. nih.gov The mechanism of action often involves the induction of oxidative stress and the modulation of key signaling pathways. The introduction of the benzyl group in this compound could lead to derivatives with enhanced potency and selectivity for cancer cells. Researchers are exploring the potential of these analogs to target specific oncogenic proteins or pathways that are dysregulated in cancer.

Biological ActivityPotential Mechanism of Action for this compound and Analogs
Antimicrobial/Antifungal Disruption of cell membranes, inhibition of biofilm formation, interference with quorum sensing.
Anticancer Induction of apoptosis, cell cycle arrest, modulation of oncogenic signaling pathways.
Anti-inflammatory Inhibition of pro-inflammatory cytokine production, modulation of inflammatory signaling cascades.

Integration of Computational Chemistry and Artificial Intelligence in Derivative Design

The design and optimization of novel derivatives of this compound can be significantly accelerated through the integration of computational chemistry and artificial intelligence (AI). These in silico approaches allow for the prediction of the physicochemical properties and biological activities of virtual compounds, enabling researchers to prioritize the synthesis of the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By developing QSAR models for farnesol derivatives, researchers can predict the activity of newly designed analogs of this compound and identify the key structural features that contribute to their potency. This information can guide the rational design of more effective compounds.

Molecular docking and molecular dynamics simulations provide insights into the binding interactions between a ligand and its biological target at the atomic level. semanticscholar.orgresearchgate.net These methods can be used to predict the binding affinity and mode of interaction of this compound and its analogs with specific proteins, such as enzymes or receptors. This information is invaluable for understanding the mechanism of action and for designing derivatives with improved target specificity.

Furthermore, the application of AI and machine learning algorithms is revolutionizing drug discovery. tandfonline.com AI can be used to analyze large datasets of chemical structures and biological activities to identify novel drug candidates and predict their properties. By training AI models on data from farnesol and its derivatives, it is possible to generate new molecular structures with desired biological activities, paving the way for the discovery of next-generation therapeutics based on the this compound scaffold.

Computational MethodApplication in Derivative Design
QSAR Modeling Predicts biological activity based on chemical structure, identifies key structural features for potency.
Molecular Docking Predicts the binding mode and affinity of a ligand to a biological target.
Molecular Dynamics Simulates the dynamic behavior of a ligand-target complex over time.
Artificial Intelligence Identifies novel drug candidates, predicts compound properties, generates new molecular structures.

Interdisciplinary Approaches in Chemical Biology and Material Science Applications

The unique chemical structure of this compound, combining a flexible isoprenoid chain with a rigid aromatic group, makes it a versatile platform for interdisciplinary research in chemical biology and material science.

In chemical biology, derivatives of this compound can be designed as chemical probes to study complex biological processes. For example, by incorporating a fluorescent tag or a photo-crosslinking group into the molecule, researchers can visualize its subcellular localization and identify its interacting partners within a cell. These tools can provide valuable insights into the compound's mechanism of action and help to validate its biological targets.

In the field of material science, the terpene backbone of this compound offers opportunities for the development of novel bio-based polymers and materials. Terpenes are a renewable resource, and their use in polymer synthesis aligns with the principles of green chemistry. The benzyl ether functionality can be further modified to introduce polymerizable groups, allowing for the creation of new plastics, elastomers, and resins with unique properties. These terpene-based materials could find applications in a variety of sectors, from biomedical devices to sustainable packaging. The self-assembly properties of farnesol derivatives are also being explored for the creation of nanostructured materials with potential applications in drug delivery and nanotechnology. mdpi.com

Interdisciplinary FieldPotential Application of this compound and Derivatives
Chemical Biology Development of chemical probes for studying biological processes, target identification and validation.
Material Science Synthesis of bio-based and biodegradable polymers, development of novel plastics and elastomers.
Nanotechnology Creation of self-assembling nanomaterials for drug delivery and other applications.

Q & A

Q. What synthetic methodologies are recommended for preparing (E,E)-Farnesol Benzyl Ether?

this compound can be synthesized via Williamson ether synthesis, a widely used method for ether formation. This involves reacting (E,E)-farnesol (as the alkoxide ion) with a benzyl halide (e.g., benzyl bromide) under basic conditions. Key steps include:

  • Deprotonating (E,E)-farnesol with a strong base (e.g., NaH) to generate the alkoxide.
  • Reacting the alkoxide with benzyl bromide in anhydrous conditions to minimize hydrolysis.
  • Purification via column chromatography to isolate the product, followed by structural confirmation using NMR and mass spectrometry .

Q. What analytical techniques are most effective for identifying and quantifying this compound in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identification and quantification. Key considerations include:

  • Using non-polar columns (e.g., DB-5MS) to resolve isomers.
  • Derivatization (e.g., silylation) to improve volatility if hydroxyl groups are present.
  • Calibration with authenticated standards (≥95% purity) to ensure accuracy. GC-MS analysis of farnesol isomers has been validated in studies on plant volatiles and enzyme assays .

Q. How can researchers distinguish this compound from its isomers in analytical workflows?

Isomer separation requires chiral or polar stationary phases in GC or HPLC. For example:

  • GC : Use a β-cyclodextrin-based column to exploit differences in isomer retention times.
  • HPLC : Employ a C18 column with a methanol-water gradient.
  • NMR : Analyze coupling constants in the 13C^{13}\text{C} and 1H^{1}\text{H} spectra to confirm double-bond geometry .

Advanced Research Questions

Q. What enzymatic systems interact with this compound, and how does substrate specificity influence these interactions?

Farnesol dehydrogenases (e.g., from Polygonum minus) exhibit strict substrate selectivity for allylic alcohols. This compound may not serve as a substrate due to steric hindrance from the benzyl group. Key findings:

  • Enzymes like P. minus dehydrogenase oxidize trans,trans-farnesol but show negligible activity toward bulky ether derivatives.
  • Substrate analogs lacking an allylic double bond (e.g., benzyl alcohol) are not oxidized, highlighting the enzyme’s reliance on geometric and electronic compatibility .

Q. How should researchers address contradictory data on the binding affinity of (E,E)-Farnesol derivatives to viral proteins?

Discrepancies in binding studies (e.g., SARS-CoV-2 spike protein) may arise from:

  • Experimental design : Differences in docking software (AutoDock vs. Schrödinger) or force fields.
  • Compound purity : Isomer contamination (e.g., Z,E-farnesol) can skew results.
  • Validation : Cross-check with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm computational predictions .

Q. What role does this compound play in plant-insect chemical communication?

In Eupristina wasps, blends containing (E,E)-farnesol and benzyl derivatives modulate attraction/repulsion behaviors. For example:

  • A mixture of 1% linalool, 0.5% benzyl ethylene, and 0.5% (E,E)-farnesol attracts wasps, while higher concentrations repel them.
  • Field assays and electrophysiological recordings (GC-EAD) are critical for validating ecological roles .

Q. How does the stability of this compound during GC-MS analysis impact data interpretation?

The hydroxyl group in farnesol derivatives can lead to thermal degradation during GC. Mitigation strategies include:

  • Derivatizing with BSTFA or TMCS to form stable trimethylsilyl ethers.
  • Using lower injection temperatures (e.g., 250°C) and splitless modes to reduce decomposition .

Q. What statistical approaches are recommended for correlating this compound levels with other volatiles in plant extracts?

Principal component analysis (PCA) and Pearson/Spearman correlation coefficients are effective. For example:

  • In ylang-ylang oil, (E,E)-farnesol negatively correlates with methyl benzoate (R2=0.946R^2 = -0.946), suggesting biosynthetic competition.
  • Hierarchical clustering can identify co-regulated compounds in developmental or environmental studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.